Doxorubicin-13C,d3 is a stable isotope-labeled derivative of doxorubicin, a widely used chemotherapeutic agent. The compound incorporates three deuterium atoms and carbon-13 isotopes, which are utilized in various research applications, particularly in metabolic studies and drug tracking. The molecular formula for doxorubicin-13C,d3 is C26H26D3NO11, and it retains the core structure and pharmacological properties of doxorubicin while allowing for enhanced detection and quantification in biological systems .
Doxorubicin-13C,d3 exhibits biological activities similar to those of doxorubicin, including:
The synthesis of doxorubicin-13C,d3 typically involves the following steps:
Specific synthetic routes may vary based on laboratory protocols but generally focus on maintaining the integrity of the core doxorubicin structure while incorporating isotopes .
Doxorubicin-13C,d3 has several applications in research:
Interaction studies involving doxorubicin-13C,d3 focus on understanding its effects on various biological systems. Key areas of research include:
Doxorubicin-13C,d3 shares similarities with several compounds, particularly other chemotherapeutics and labeled derivatives. Notable comparisons include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Doxorubicin | Core structure | Widely used without isotopic labeling |
| Epirubicin | Similar mechanism | Less cardiotoxic than doxorubicin |
| Daunorubicin | Similar core structure | Used primarily in leukemia treatment |
| Doxorubicin hydrochloride | Salt form | More soluble; used for intravenous administration |
| Doxorubicin-13C | Labeled version | Allows for tracking in metabolic studies |
Doxorubicin-13C,d3's uniqueness lies in its stable isotope labeling, which provides valuable insights into drug behavior in biological systems that are not achievable with non-labeled compounds .
Doxorubicin-13C,d3 (CAS 25316-40-9) shares the core structure of doxorubicin (C27H29NO11), a tetracyclic aglycone linked to an amino sugar moiety. The isotopic labeling involves substitution of three hydrogen atoms with deuterium (2H) and one carbon atom with carbon-13, resulting in a molecular weight of 547.5 g/mol. This modification preserves the compound's chemical reactivity while creating distinct spectral signatures for detection in mass spectrometry and nuclear magnetic resonance (NMR) studies.
The specific labeling positions are strategically chosen to maintain the molecule's biological activity. For example, deuterium substitution often occurs at metabolically stable sites to prevent isotope effects, while 13C labeling typically targets positions in the anthraquinone ring system to enable tracking of structural modifications during drug metabolism.
Table 1: Key Properties of Doxorubicin-13C,d3
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO11 (with 13C and d3 substitutions) |
| Molecular Weight | 547.5 g/mol |
| CAS Number | 25316-40-9 |
| Isotopic Purity | ≥99% (13C), ≥98% (d3) |
The synthesis of isotopically labeled anthracyclines emerged in the late 20th century alongside advancements in analytical chemistry. Cambridge Isotope Laboratories, founded in 1981, pioneered commercial production of stable isotope-labeled compounds, though doxorubicin-13C,d3 specifically entered research markets in the early 2010s. This development paralleled the pharmaceutical industry's need for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, particularly for quantifying doxorubicin and its metabolites in biological matrices.
Early labeled anthracyclines faced challenges in maintaining isotopic stability during metabolic processes. Innovations in deuteration techniques and 13C incorporation strategies resolved these issues by selecting substitution sites resistant to metabolic cleavage. For instance, labeling the daunosamine sugar moiety rather than the more reactive anthraquinone ring improved isotopic retention in vivo.
Doxorubicin-13C,d3 serves three primary functions in contemporary research:
A 2024 study employing 13C-labeled analogs revealed that anthracyclines preferentially intercalate at AT-rich DNA regions near nucleosome termini, with binding Gibbs energies of −65 kJ/mol for protonated forms. This finding underscores the compound's utility in probing chromatin-drug interactions at atomic resolution.
Doxorubicin-13C,d3 represents a stable isotope-labeled derivative of the anthracycline antibiotic doxorubicin, specifically designed for analytical and research applications [1]. The molecular formula of this isotopically enriched compound is C26¹³CH26D3NO11, indicating the incorporation of one carbon-13 atom and three deuterium atoms into the parent molecular structure [2] [6]. The molecular weight of Doxorubicin-13C,d3 is reported as 547.53 grams per mole, representing an increase of approximately 4 mass units compared to the unlabeled parent compound [1] [2].
The isotopic composition involves selective substitution at the methoxy group position, where the methyl carbon is replaced with carbon-13 and the three hydrogen atoms are substituted with deuterium atoms [1] [11]. This specific labeling pattern maintains the structural integrity of the original compound while providing distinctive spectroscopic signatures for analytical detection and quantification purposes [15]. The compound retains the characteristic orange-red crystalline appearance of the parent doxorubicin, with a melting point range of 229-231 degrees Celsius [26]. Solubility characteristics remain comparable to the parent compound, showing good solubility in water and methanol systems [26].
| Parameter | Doxorubicin | Doxorubicin-13C,d3 |
|---|---|---|
| Molecular Formula (Non-labeled) | C27H29NO11 | C27H29NO11 |
| Molecular Formula (Labeled) | N/A | C26¹³CH26D3NO11 |
| Molecular Weight (g/mol) | 543.52 | 547.53 |
| Isotopic Substitution | None | Carbon-13 and Deuterium |
| Number of Deuterium Atoms | 0 | 3 |
| Number of Carbon-13 Atoms | 0 | 1 |
| Melting Point (°C) | 229-231 | 229-231 |
| Appearance | Orange-Red Crystalline | Orange-Red Crystalline |
The International Union of Pure and Applied Chemistry nomenclature for Doxorubicin-13C,d3 follows the systematic naming convention: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(¹³C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione [1] [11]. This comprehensive nomenclature reflects the complex stereochemical architecture inherent in the anthracycline structure while specifically denoting the isotopic modifications at the methoxy position [1].
The stereochemical features of Doxorubicin-13C,d3 mirror those of the parent compound, maintaining multiple chiral centers that are critical for biological activity [19] [10]. The compound exhibits absolute stereochemistry at positions 7S and 9S within the tetracyclic core structure [1] [8]. The attached daunosamine sugar moiety contains four stereochemical centers designated as 2R, 4S, 5S, and 6S, establishing the precise three-dimensional arrangement essential for molecular recognition processes [8] [27].
The tetracyclic ring system maintains its characteristic planar conformation, with the anthraquinone backbone providing structural rigidity [23] [33]. The daunosamine sugar unit adopts a chair conformation typical of six-membered ring sugars, with the amino group positioned equatorially at the C-3 position [20] [23]. The stereochemical integrity is preserved in the isotopically labeled variant, ensuring that the three-dimensional molecular architecture remains unchanged despite the isotopic substitutions [19].
| Structural Feature | Description |
|---|---|
| Core Structure | Anthracycline antibiotic structure |
| Tetracyclic Ring System | Four fused aromatic/cyclohexane rings |
| Anthraquinone Backbone | Planar aromatic system with quinone functionality |
| Sugar Moiety | Daunosamine sugar attached at C-7 |
| Stereochemical Centers | Multiple chiral centers in sugar moiety |
| Isotopic Labels Location | Methoxy group (¹³C,d3) in Doxorubicin-13C,d3 |
Doxorubicin, the parent compound, possesses the molecular formula C27H29NO11 with a molecular weight of 543.52 grams per mole [8] [29]. The fundamental structural architecture consists of a tetracyclic anthraquinone backbone connected to a daunosamine sugar moiety through a glycosidic linkage at the C-7 position [23] [20]. The parent compound exhibits characteristic anthracycline features including multiple hydroxyl groups, a methoxy substituent at position C-4, and a hydroxyacetyl side chain at position C-9 [22] [33].
The isotopically labeled derivative Doxorubicin-13C,d3 maintains structural fidelity to the parent compound while incorporating specific isotopic modifications that enable enhanced analytical detection capabilities [15]. The primary structural difference lies in the selective replacement of the methoxy group, where the methyl carbon is substituted with carbon-13 and the three hydrogen atoms are replaced with deuterium [1] [12]. This modification results in a mass increase of 4.01 atomic mass units, shifting the molecular weight from 543.52 to 547.53 grams per mole [1] [2].
Both compounds retain identical core pharmacophoric elements, including the planar tetracyclic ring system essential for deoxyribonucleic acid intercalation and the daunosamine sugar critical for topoisomerase interaction [33] [23]. The anthracycline backbone structure remains unchanged, preserving the characteristic orange-red coloration and crystalline properties [26] [22]. The isotopic substitutions do not alter the fundamental chemical reactivity or structural conformation, ensuring that the labeled compound serves as an accurate analytical surrogate for the parent molecule [15].
The comparative molecular architecture demonstrates that Doxorubicin-13C,d3 represents a true structural analog rather than a derivative with modified pharmacological properties [15] . The preservation of all critical structural elements, including stereochemical configurations and functional group positioning, validates the utility of this isotopically labeled compound for quantitative analytical applications [1] [24].
Nuclear magnetic resonance spectroscopy of Doxorubicin-13C,d3 exhibits distinctive spectral characteristics attributable to the incorporated isotopic labels [15] [14]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates enhanced signal intensity at the methoxy carbon position due to the isotopic enrichment, providing improved detection sensitivity for analytical applications [15] [7]. The carbon-13 labeled position exhibits chemical shifts consistent with methoxy carbon environments in anthracycline structures, typically appearing in the aliphatic carbon region of the spectrum [15].
Proton nuclear magnetic resonance spectroscopy reveals characteristic isotope effects resulting from deuterium substitution at the methoxy position [19] [15]. The absence of proton signals from the trideuterated methyl group creates a distinctive spectral signature, with the deuterium atoms contributing to kinetic isotope effects that may influence neighboring proton chemical shifts [15] [14]. Deuterium nuclear magnetic resonance spectroscopy provides complementary analytical information, with deuterium resonances appearing at chemical shifts corresponding to the methoxy environment [15].
Infrared spectroscopy of Doxorubicin-13C,d3 demonstrates isotope-induced frequency shifts in vibrational modes associated with the labeled methoxy group [17] [15]. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretching vibrations, typically shifting from approximately 2900-3000 cm⁻¹ to 2100-2300 cm⁻¹ [17]. These isotopic shifts provide diagnostic fingerprints for compound identification and purity assessment [17].
Ultraviolet-visible spectroscopy maintains the characteristic absorption profile of the parent anthracycline, with minimal perturbation from isotopic substitution [17] [7]. The compound exhibits typical anthracycline absorption bands with maxima in the visible region responsible for the characteristic orange-red coloration [22] [17]. Fluorescence properties are preserved, maintaining the intercalation-dependent quenching behavior essential for deoxyribonucleic acid binding studies [31] [16].
| Spectroscopic Method | Expected Characteristics | Key Differences from Parent |
|---|---|---|
| Nuclear Magnetic Resonance (¹³C) | Enhanced ¹³C signal at methoxy carbon position | Isotope-enriched carbon signal |
| Nuclear Magnetic Resonance (¹H) | Reduced signal intensity at deuterated methyl group | Deuterium isotope effects on chemical shifts |
| Nuclear Magnetic Resonance (²H) | Distinct deuterium signals | New deuterium resonances |
| Mass Spectrometry | Molecular ion peak shifted by +4 mass units | Mass shift due to isotope incorporation |
| Ultraviolet-Visible | Similar absorption profile to parent compound | Minimal changes expected |
| Infrared | Carbon-hydrogen stretching replaced by carbon-deuterium stretching | Isotope effects in vibrational frequencies |
| Fluorescence | Maintained fluorescent properties | Preserved intercalation-dependent quenching |
The synthesis of Doxorubicin-13C,d3 represents a sophisticated application of stable isotope labeling technology that combines both carbon-13 and deuterium incorporation into the anthracycline structure. This dual-isotope approach provides enhanced analytical capabilities for pharmacokinetic studies and metabolic investigations [1] [2].
Carbon-13 labeling involves the systematic replacement of naturally occurring carbon-12 atoms with the stable carbon-13 isotope at specific positions within the doxorubicin molecule. The carbon-13 isotope has a natural abundance of approximately 1.1% and provides distinct advantages for nuclear magnetic resonance spectroscopy and mass spectrometry applications [3] [4]. The incorporation of carbon-13 into doxorubicin typically targets the tetracyclic aglycone portion of the molecule, specifically at positions that are metabolically stable and provide optimal analytical sensitivity [5].
The carbon-13 labeling process requires the use of isotopically enriched precursor compounds that contain carbon-13 at predetermined positions. These precursors are incorporated during the biosynthetic pathway or through chemical synthesis routes that maintain the isotopic integrity throughout the synthetic transformations [6] [7]. The molecular formula of the labeled compound becomes C26¹³CH29D3NO11, where the carbon-13 atom is incorporated at a specific position within the molecular framework [8].
Deuterium labeling involves the replacement of specific hydrogen atoms with deuterium atoms, creating a kinetic isotope effect that can significantly alter the pharmacokinetic properties of the parent compound [1] [2]. The deuterium-carbon bond is approximately 6-10 times more stable than the corresponding hydrogen-carbon bond, resulting in altered metabolic stability and potentially improved therapeutic profiles [1].
The incorporation of three deuterium atoms into the doxorubicin structure follows established principles of deuterium kinetic isotope effects. The deuterium atoms are typically introduced at positions that are susceptible to cytochrome P450-mediated oxidative metabolism, thereby reducing the metabolic clearance of the parent compound [2] [9]. This strategic placement of deuterium atoms can lead to enhanced bioavailability and reduced formation of toxic metabolites [1].
The preparation of Doxorubicin-13C,d3 requires sophisticated synthetic strategies that accommodate both carbon-13 and deuterium incorporation while maintaining the structural integrity of the anthracycline framework. The most effective approaches utilize a combination of total synthesis from labeled precursors and late-stage isotopic incorporation techniques [10].
The total synthesis approach involves the construction of the entire doxorubicin molecule using isotopically labeled building blocks. This method provides excellent control over isotope placement but requires extensive synthetic expertise and specialized isotopically labeled starting materials [11] [10]. The synthetic route typically begins with labeled malonyl-CoA units for the polyketide backbone construction and isotopically labeled amino sugar precursors for the daunosamine moiety [12].
Late-stage isotopic incorporation methods focus on introducing isotopic labels into preformed doxorubicin or advanced synthetic intermediates. These approaches are generally more cost-effective and practical for producing research quantities of labeled compounds [13] [10]. The deuterium incorporation can be achieved through hydrogen-deuterium exchange reactions using deuterated solvents or reagents under carefully controlled conditions [13] [14].
The biosynthetic pathway for doxorubicin involves the coordinated action of multiple gene clusters in Streptomyces peucetius subspecies caesius [15] [16]. The pathway begins with the synthesis of the polyketide backbone through a Type II polyketide synthase system, followed by cyclization and modification reactions to form the tetracyclic aglycone structure [17].
For isotopic labeling purposes, the biosynthetic pathway can be modified to incorporate labeled precursors at specific stages. The incorporation of carbon-13 labeled acetate or propionate units during the polyketide synthesis phase allows for regioselective carbon-13 placement within the aglycone structure [12] [16]. Similarly, deuterium incorporation can be achieved through the use of deuterated amino acids or other deuterated precursors during the fermentation process [18].
The daunosamine sugar moiety is synthesized through a separate pathway involving the conversion of glucose-1-phosphate to thymidine diphosphate daunosamine [12] [19]. Isotopic labeling of the sugar portion can be achieved through the use of labeled glucose or other sugar precursors, allowing for comprehensive isotopic labeling of the complete doxorubicin molecule [12].
The production of Doxorubicin-13C,d3 requires carefully designed synthetic routes that maintain both isotopic integrity and chemical purity throughout the synthetic transformations. The selection of appropriate synthetic strategies depends on the desired isotopic labeling pattern, the required quantities, and the acceptable level of synthetic complexity [20] [21].
Total synthesis represents the most comprehensive approach for producing Doxorubicin-13C,d3 with precise control over isotope placement. The synthetic route typically follows the established biomimetic approach that parallels the natural biosynthetic pathway [20] [21].
The synthesis begins with the preparation of isotopically labeled polyketide precursors, typically starting from labeled malonyl-CoA equivalents or other activated carboxylic acid derivatives [12]. The polyketide chain assembly is achieved through a series of aldol condensation reactions that build the 21-carbon decaketide intermediate [22] [17]. The incorporation of carbon-13 at specific positions requires the use of appropriately labeled malonyl units, with careful attention to maintaining isotopic enrichment throughout the synthetic sequence [7].
The cyclization of the linear polyketide chain to form the tetracyclic anthracycline aglycone involves multiple ring-forming reactions that must be carefully controlled to prevent isotopic scrambling [17]. The cyclization process typically involves intramolecular aldol condensations and oxidative cyclizations that establish the characteristic anthracycline ring system [15] [16].
Deuterium incorporation during total synthesis requires the strategic use of deuterated reagents and solvents at appropriate stages of the synthetic sequence. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or through the use of deuterated reducing agents [13] [10]. The placement of deuterium atoms must be carefully planned to target metabolically labile positions while avoiding sites that might undergo exchange during subsequent synthetic transformations [23].
The semi-synthetic route typically involves the selective modification of functional groups within the doxorubicin structure to introduce isotopic labels. For carbon-13 incorporation, this might involve the exchange of specific carbon-containing substituents with isotopically labeled equivalents [23]. The process requires careful protection and deprotection strategies to maintain the integrity of sensitive functional groups within the anthracycline structure [21].
Deuterium incorporation through semi-synthetic methods can be achieved through hydrogen-deuterium exchange reactions under controlled conditions [25] [13]. The exchange reactions are typically conducted in deuterated solvents using appropriate catalysts or under specific pH conditions that promote selective exchange at desired positions [14] [10]. The challenge lies in achieving selective deuteration at metabolically relevant sites while avoiding unwanted exchange at other positions [26].
Biotechnological approaches for producing Doxorubicin-13C,d3 leverage the natural biosynthetic machinery of Streptomyces peucetius with modifications to incorporate isotopic labels [18] [19]. These methods offer the advantage of producing the labeled compound through natural enzymatic processes that maintain the authentic stereochemistry and structural features of the natural product [12].
The biotechnological production process involves the cultivation of genetically modified Streptomyces strains in media containing isotopically labeled precursors [18]. The incorporation of carbon-13 is achieved through the use of labeled carbon sources such as [13C]glucose or [13C]acetate in the fermentation medium [12]. The bacterial metabolism converts these labeled precursors into the appropriate building blocks for doxorubicin biosynthesis [16].
Deuterium incorporation through biotechnological methods can be accomplished through the use of deuterated amino acids or other deuterated nutrients in the fermentation medium [27]. The enzymatic machinery of the producing organism incorporates these deuterated precursors into the growing doxorubicin molecule during the biosynthetic process [18]. The advantage of this approach is that it produces isotopically labeled doxorubicin with natural isotopic distribution patterns [19].
Enzymatic synthesis approaches utilize purified enzymes from the doxorubicin biosynthetic pathway to construct the labeled compound in vitro [12]. This method offers precise control over isotope incorporation and can be particularly useful for producing specifically labeled variants of doxorubicin [12].
The enzymatic approach typically involves the reconstitution of key biosynthetic enzymes in a cell-free system with isotopically labeled substrates [12]. The polyketide synthase system can be reconstituted with labeled malonyl-CoA units to produce isotopically labeled polyketide intermediates [12]. Similarly, the glycosyltransferase system can be used to attach isotopically labeled daunosamine units to the aglycone structure [12].
The enzymatic synthesis of the daunosamine sugar moiety can be accomplished through the reconstitution of the thymidine diphosphate daunosamine biosynthetic pathway [12]. This approach allows for the incorporation of isotopic labels at specific positions within the sugar moiety, providing complementary labeling to the aglycone portion of the molecule [12].
The purification of Doxorubicin-13C,d3 requires sophisticated chromatographic techniques that can effectively separate the desired isotopically labeled compound from unlabeled material, synthetic intermediates, and related impurities [28] [29] [30]. The selection of appropriate chromatographic methods depends on the specific purification challenges presented by the synthetic route and the required purity specifications [31] [32].
High-performance liquid chromatography represents the primary purification method for Doxorubicin-13C,d3, offering excellent resolution and reproducibility for the separation of closely related compounds [28] [30] [33]. The most commonly employed approach utilizes reverse-phase chromatography with C18 or C8 bonded silica stationary phases [28] [34].
The optimal mobile phase composition typically consists of a gradient elution system using acetonitrile and aqueous buffer solutions [28] [35]. The buffer component usually employs phosphate or acetate systems with pH values between 4.0 and 5.0 to maintain the stability of the anthracycline structure [28] [36]. The addition of ion-pairing agents such as triethylamine or sodium lauryl sulfate can improve the chromatographic behavior and enhance the separation of doxorubicin from its metabolites and synthetic impurities [28] [34].
The detection of Doxorubicin-13C,d3 during chromatographic purification is typically accomplished through ultraviolet-visible spectroscopy at wavelengths between 254 and 487 nanometers [28] [36]. The characteristic absorption spectrum of the anthracycline chromophore provides sensitive detection with minimal interference from common solvents and impurities [30] [33]. Fluorescence detection can provide even greater sensitivity, with excitation at 480 nanometers and emission at 560 nanometers [28].
Preparative-scale purification of Doxorubicin-13C,d3 requires modifications to analytical-scale methods to accommodate larger sample sizes while maintaining adequate resolution [31]. The preparative approach typically employs larger diameter columns with appropriately scaled particle sizes to balance resolution with throughput [31].
The preparative purification process begins with the optimization of loading conditions to maximize the sample capacity while maintaining acceptable resolution [31]. The sample preparation typically involves dissolution in the initial mobile phase composition to minimize band broadening and ensure efficient injection [31]. The purification process may require multiple chromatographic steps to achieve the desired purity levels [7].
The collection of purified fractions requires careful monitoring of the chromatographic output to ensure complete recovery of the desired compound [31]. The fraction collection process must account for the distribution of the compound across multiple fractions and may require pooling and reconcentration steps [7] [31]. The purified material must be immediately processed to prevent degradation and maintain the isotopic integrity [31].
Specialty chromatographic techniques may be required for specific purification challenges encountered during the production of Doxorubicin-13C,d3 [37] [38]. Ion-exchange chromatography can be particularly useful for separating doxorubicin from basic impurities or for removing ionic contaminants from the purified product [37].
Size exclusion chromatography may be employed as a polishing step to remove high molecular weight impurities or aggregates that might interfere with the biological activity of the labeled compound [37]. The method is particularly useful for removing protein contaminants from biotechnologically produced material [39].
Supercritical fluid chromatography represents an emerging technique for the purification of isotopically labeled compounds, offering advantages in terms of speed and environmental impact [37]. The method can be particularly effective for the separation of stereoisomers or other closely related structural variants that might be present in the crude synthetic material [37].
The analytical validation of isotopic purity in Doxorubicin-13C,d3 represents a critical component of the quality control process, ensuring that the labeled compound meets the required specifications for research and analytical applications [25] [7] [26]. The validation process must encompass both the isotopic enrichment and the chemical purity of the final product [40] [41].
Mass spectrometry provides the primary analytical method for determining the isotopic purity of Doxorubicin-13C,d3 [25] [7] [42]. High-resolution mass spectrometry is essential for accurately measuring the isotopic distribution and calculating the percentage of isotopic enrichment [25] [7]. The analysis typically employs electrospray ionization with time-of-flight or orbitrap mass analyzers to achieve the required mass accuracy [7].
Chromatographic purity assessment provides essential information about the chemical purity of Doxorubicin-13C,d3, complementing the isotopic purity measurements [37] [29] [30]. The analysis typically employs the same chromatographic conditions used for preparative purification but with enhanced detection sensitivity [34].